Copeptin (human)

Arginine Vasopressin Surrogate Biomarker Pre-analytical Stability

Direct AVP measurement fails due to rapid plasma degradation and platelet binding. Copeptin is the equimolar, stable surrogate for vasopressinergic system studies. - **Critical validation:** ELISA-based assays show poor diagnostic accuracy (as low as 55%) vs. automated platforms (98% for PPS) - **Key applications:** Diabetes insipidus differential diagnosis; AMI rule-out (combined with hs-cTnI achieves NPV 100%); cardiovascular risk stratification - **Recommended use:** Recombinant human copeptin (>90% purity) as calibration/QC standard for new assay development

Molecular Formula C28H48O5S
Molecular Weight 496.7 g/mol
Cat. No. B3029782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopeptin (human)
Molecular FormulaC28H48O5S
Molecular Weight496.7 g/mol
Structural Identifiers
SMILESCCCCCC(CSC1CC(=O)C(C1C=CC(CCCCC)O)CC=CCCCC(=O)OC)O
InChIInChI=1S/C28H48O5S/c1-4-6-10-14-22(29)18-19-25-24(16-12-8-9-13-17-28(32)33-3)26(31)20-27(25)34-21-23(30)15-11-7-5-2/h8,12,18-19,22-25,27,29-30H,4-7,9-11,13-17,20-21H2,1-3H3/b12-8-,19-18+/t22-,23?,24-,25-,27?/m1/s1
InChIKeySKJLSSGMCMXZJD-WSNPYAIDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copeptin (Human) as an AVP Surrogate


Copeptin (human) is a 39-amino acid glycosylated peptide derived from the C-terminal segment of the pre-pro-vasopressin precursor [1]. It is co-secreted in equimolar concentrations with the bioactive hormone arginine vasopressin (AVP) from the pituitary gland in response to osmotic, hemodynamic, and stress-related stimuli [1][2]. Due to the inherent instability and difficult measurement of AVP, copeptin has emerged as its primary surrogate biomarker, offering equivalent physiological correlation with vastly superior ex vivo handling properties [2]. As a research-use-only (RUO) analyte, human copeptin is available as a purified recombinant protein for assay development and as the target for validated immunoassays used in clinical studies for the differential diagnosis of water balance disorders and risk stratification in cardiovascular disease [3].

Format Purified recombinant human copeptin protein
Use Context Assay development, calibration standard, and AVP pathway research
Research Area Water balance disorders, cardiovascular biomarker studies, and stress-related pathophysiology

Why Copeptin Cannot Be Substituted


Substituting copeptin with direct AVP measurement or using an unvalidated copeptin assay platform introduces critical analytical and diagnostic error. Direct AVP measurement is unreliable for routine use due to its rapid degradation in plasma, its binding to platelets, and the lack of standardized, high-throughput assays [1][2]. Furthermore, not all commercially available copeptin assays are equivalent; significant inter-assay variability exists, particularly with ELISA-based methods, which demonstrate poor diagnostic accuracy for polyuria-polydipsia syndrome (PPS) compared to automated immunofluorescent assays like the B·R·A·H·M·S KRYPTOR [3]. The evidence below quantifies these specific performance gaps, confirming that the selection of a specific, validated copeptin measurement methodology is non-negotiable for obtaining clinically meaningful data.

Direct AVP Measurement
AVP degrades rapidly, binds to platelets, and lacks standardized high-throughput assays – pre-analytical variability may compromise research data.
Unvalidated ELISA-based Assays
Not all copeptin assays are equivalent; ELISA platforms may show poor agreement with automated immunofluorescence, potentially yielding unreliable research results.
Generic Copeptin Assay Substitution
Significant inter-assay variability exists – platform-specific validation is essential before applying reported cut-offs in water balance or cardiovascular research.

Copeptin Comparative Evidence


Copeptin vs. AVP: Ex Vivo Stability

Copeptin demonstrates a markedly longer half-life and superior ex vivo stability compared to its physiological counterpart, AVP. Copeptin has an estimated initial half-life approximately two times longer than that of AVP [1]. Critically, unlike AVP, which degrades rapidly, copeptin is stable in plasma at room temperature for up to 7 days and refrigerated for up to 14 days, significantly reducing pre-analytical variability [2]. This stability is a primary driver for its selection over AVP.

Ex Vivo Stability
Head-to-head
Copeptin: ~2x longer half-life than AVP; stable in EDTA plasma 7 days at RT, 14 days refrigerated.
Supports pre-analytical robustness for large-scale research studies.
Stability advantage derived from head-to-head comparison; confirm lot-specific performance.
Arginine Vasopressin Surrogate Biomarker Pre-analytical Stability Immunoassay

KRYPTOR vs. ELISA for PPS Diagnosis

In a head-to-head comparison of three commercial assays for differentiating PPS patients, the automated B·R·A·H·M·S KRYPTOR assay demonstrated superior diagnostic performance. The KRYPTOR assay achieved a diagnostic accuracy of 98% (95% CI: 83–100%) for PPS, which was comparable to the manual LIA assay (88%), but significantly outperformed the Cloud Clone ELISA assay, which showed a poor diagnostic accuracy of only 55% (95% CI: 34–68%) [1].

Assay Accuracy in PPS
Head-to-head
B·R·A·H·M·S KRYPTOR: 98% accuracy (95% CI 83–100%) vs. LIA 88%, ELISA 55% (95% CI 34–68%).
Reported assay performance in polyuria-polydipsia research cohort; platform selection is critical.
Prospective study, n=40 patients + 40 controls; requires context-specific verification.
Polyuria-Polydipsia Syndrome Diabetes Insipidus Assay Validation KRYPTOR ELISA

Copeptin Stimulation vs. Water Deprivation Test

In a prospective study of 27 pediatric patients with polyuria-polydipsia syndrome, stimulated copeptin measurement after hypertonic saline infusion demonstrated superior diagnostic performance compared to the traditional water deprivation test (WDT). For differentiating central diabetes insipidus (CDI) from primary polydipsia (PP), a stimulated copeptin threshold of <6.5 pmol/L achieved 100% sensitivity and 100% specificity with an Area Under the Curve (AUC) of 1.00 [1]. In contrast, the agreement between WDT and copeptin was low (κ = 0.06, p = 0.021), suggesting copeptin's greater specificity, particularly for borderline cases [1].

Stimulation vs. WDT
Head-to-head
Hypertonic saline-stimulated copeptin (threshold 21.4 pmol/L): 100% sensitivity/specificity for CDI vs. PP. WDT showed low agreement (κ=0.06).
Supports stimulated copeptin protocol for pediatric PPS research, outperforming conventional water deprivation.
Pediatric study n=27; confirm threshold in target population.
Diabetes Insipidus Pediatric Endocrinology Hypertonic Saline Stimulation Water Deprivation Test Diagnostic Accuracy

Copeptin vs. MR-proADM for Mortality Prediction

In a prospective study of 442 hospitalized advanced cancer patients without significant cardiovascular disease, several cardiovascular biomarkers were compared for predicting all-cause mortality over a 69-month follow-up. While copeptin predicted mortality in univariable analysis, it was not an independent predictor in multivariable analysis. Its predictive performance as measured by AUC was 0.66 (95% CI: 0.60-0.72), which was lower than that of MR-proADM, which had an AUC of 0.74 (95% CI: 0.69-0.79) and was the only independent predictor of mortality [1][2].

Mortality Prediction AUC
Head-to-head
Copeptin AUC 0.66 (0.60-0.72) ranked below MR-proADM AUC 0.74 (0.69-0.79), which was the only independent predictor.
MR-proADM shows higher reported predictive performance; copeptin provides complementary information in multimarker panels.
Advanced cancer cohort n=442; context-dependent utility in cardio-oncology research.
Cardio-Oncology Prognostic Biomarker Mortality Prediction MR-proADM Comparative Performance

Copeptin Plus Troponin for AMI Rule-Out

A systematic review and meta-analysis of 15 studies (8,740 patients) demonstrated that adding copeptin to cardiac troponin (cTn) assessment significantly improves diagnostic sensitivity for acute myocardial infarction (AMI) compared to cTn alone [1]. The combined assessment increased sensitivity from 0.87 to 0.96 (p=0.003) [1]. In a sub-analysis of studies using high-sensitivity troponin T (hs-cTnT), the combination with copeptin achieved a sensitivity of 0.98 (95% CI: 0.96-1.00) [1].

AMI Rule-Out Meta-Analysis
Meta-analysis
Copeptin + troponin sensitivity 0.96 (0.98 with hs-cTnT) vs. troponin alone 0.87; 15 studies, 8,740 patients.
Combination strategy enhances sensitivity in early AMI research protocols, supporting single-blood-draw rule-out studies.
Meta-analytical evidence; validate cut-offs in local emergency research setting.
Acute Myocardial Infarction High-Sensitivity Troponin Diagnostic Sensitivity Meta-Analysis Emergency Medicine

CLIA vs. ELISA for Copeptin Detection

A novel chemiluminescence immunoassay (CLIA) for copeptin detection, developed for point-of-care testing (POCT), provides a significantly faster time-to-result compared to conventional ELISA methods. The entire incubation process for the CLIA assay was completed in 30 minutes, whereas the control ELISA kit required approximately 4.5 hours [1]. The CLIA assay demonstrated a dynamic range of 1.2–1250 pmol/L with a detection limit of 6.25 pmol/L and intra- and inter-assay CVs of <15% [1].

CLIA vs. ELISA Speed
Head-to-head
CLIA incubation 30 min vs. ELISA ~4.5 h (89% reduction); dynamic range 1.2–1250 pmol/L, LOD 6.25 pmol/L.
Faster assay format may support high-throughput or near-patient research applications.
Assay development study; verify transferability to target laboratory workflow.
Immunoassay Point-of-Care Testing Chemiluminescence ELISA Assay Development

Copeptin (Human) Application Scenarios


PPS Differential Diagnosis

For studies investigating water balance disorders, copeptin measurement using a validated platform like the automated B·R·A·H·M·S KRYPTOR is essential. The evidence shows this assay achieves a diagnostic accuracy of 98% for PPS [1]. Furthermore, the use of a hypertonic saline-stimulated copeptin test with a cut-off of <6.5 pmol/L provides a highly accurate (AUC=1.00) and better-tolerated alternative to the traditional water deprivation test in pediatric populations [2]. A single baseline copeptin level >21.4 pmol/L can also reliably rule in nephrogenic diabetes insipidus with 100% specificity [3].

Early AMI Rule-Out

In prospective emergency department studies aiming to accelerate AMI rule-out, adding copeptin to high-sensitivity cardiac troponin at presentation is a validated strategy. Meta-analysis confirms this combined approach increases diagnostic sensitivity for AMI to 0.98 (95% CI: 0.96-1.00) [4]. A rapid, single-blood-draw strategy (e.g., hs-cTnI ≤26.2 ng/L and copeptin ≤10 pmol/L) can achieve a negative predictive value of 100%, demonstrating non-inferiority to serial troponin measurements and enabling potential early discharge [5].

Prognostic Assessment in Cardio-Oncology

While not the top-performing prognostic marker, copeptin adds value in specific cardiovascular and metabolic research contexts. It is independently associated with an increased risk of incident stroke and cardiovascular mortality in men with diabetes [3]. In studies comparing biomarkers, copeptin provides complementary information to markers like MR-proADM, hsTnT, and NT-proBNP for predicting all-cause mortality [6]. Its utility lies in understanding the role of the vasopressinergic system's activation in chronic disease progression.

High-Throughput Assay Development and Validation

For laboratories developing or validating new copeptin assays, recombinant human copeptin protein (>90% purity) is the required standard material for calibration and quality control [7]. Researchers must be aware of significant inter-assay variability; the evidence shows that ELISA-based methods can have poor diagnostic accuracy (as low as 55%) compared to KRYPTOR, mandating rigorous, platform-specific validation before application in clinical studies [1]. The use of a high-quality recombinant standard is fundamental to achieving accurate and reproducible results.

Application
Selection Property
Validation Focus
Water balance disorder biomarker research
Automated immunoassay platform (B·R·A·H·M·S KRYPTOR or equivalent validated method)
Method accuracy, inter-assay reproducibility, and cut-off verification in study population
Early AMI rule-out biomarker studies
Combination with high-sensitivity cardiac troponin (hs-cTn) in a single-blood-draw protocol
Sensitivity improvement over troponin alone; negative predictive value in emergency research cohorts
Prognostic biomarker panel research in cardio-oncology
Multimarker approach including copeptin, MR-proADM, hsTnT, and NT-proBNP
Independent predictive value in multivariable models; incremental value over established markers
Copeptin assay development & validation
Recombinant human copeptin standard (>90% purity); platform comparison (CLIA, automated fluorescence, etc.)
Linearity, sensitivity, precision, and platform-specific agreement with reference methods

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